Ethyl 5-methylnicotinate

Description

BenchChem offers high-quality Ethyl 5-methylnicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-methylnicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

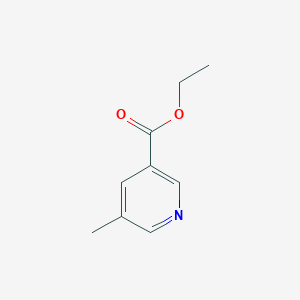

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-3-12-9(11)8-4-7(2)5-10-6-8/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLGKEUKISVVXPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=CC(=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70463648 | |

| Record name | Ethyl 5-methylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20826-02-2 | |

| Record name | 3-Pyridinecarboxylic acid, 5-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20826-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-methylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: Ethyl 5-methylnicotinate

Chemical Series: Pyridine Carboxylates | CAS: 20826-02-2

Executive Summary

Ethyl 5-methylnicotinate is a specialized pyridine derivative utilized primarily as a pharmacophore building block in medicinal chemistry and agrochemical synthesis.[1] Distinguished by the presence of a methyl group at the meta position relative to the nitrogen (position 5) and an ethyl ester at position 3, this compound serves as a critical intermediate for generating 3,5-disubstituted pyridine scaffolds. These scaffolds are ubiquitous in kinase inhibitors, nicotinic acetylcholine receptor (nAChR) ligands, and plant growth regulators. This guide provides a rigorous technical analysis of its physicochemical properties, synthetic pathways, and reactivity profile.

Molecular Architecture & Physicochemical Profile

The introduction of the ethyl ester group imparts lipophilicity (LogP ~2.1) superior to its methyl ester analog, enhancing solubility in organic reaction media and facilitating cellular permeability in early-stage biological assays. Unlike Methyl 5-methylnicotinate, which is a solid at room temperature (MP 46–50 °C), the ethyl derivative typically presents as a liquid, attributing to the disruption of crystal lattice packing by the flexible ethyl chain.

Table 1: Physicochemical Specifications

| Property | Value | Notes |

| CAS Number | 20826-02-2 | Verified Registry Number |

| IUPAC Name | Ethyl 5-methylpyridine-3-carboxylate | |

| Molecular Formula | C₉H₁₁NO₂ | |

| Molecular Weight | 165.19 g/mol | |

| Physical State | Liquid | At 25 °C [1, 2] |

| Boiling Point | 246.3 °C | Predicted @ 760 mmHg [2] |

| Density | 1.077 g/cm³ | Experimental/Reported [3] |

| Refractive Index | 1.506 | @ 20 °C [3] |

| Solubility | Soluble in EtOH, EtOAc, DCM, DMSO | Slightly soluble in water |

| pKa (Conj.[2] Acid) | ~3.4 | Pyridine Nitrogen (Predicted) |

Synthetic Methodologies & Process Optimization

The most robust route for the synthesis of Ethyl 5-methylnicotinate is the Fischer Esterification of 5-methylnicotinic acid. This acid-catalyzed equilibrium reaction is preferred over acyl chloride coupling for large-scale batches due to atom economy and the avoidance of thionyl chloride handling issues.

Experimental Protocol: Acid-Catalyzed Esterification

Objective: Synthesis of Ethyl 5-methylnicotinate from 5-methylnicotinic acid.

Reagents:

-

5-Methylnicotinic acid (1.0 eq)

-

Ethanol (Absolute, excess as solvent)

-

Sulfuric Acid (H₂SO₄, conc., 0.5–1.0 eq)

-

Toluene (optional, for azeotropic water removal)

Methodology:

-

Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 5-methylnicotinic acid (e.g., 10 g).

-

Solvent Addition: Add absolute ethanol (100 mL). The starting material may not fully dissolve initially.

-

Catalyst Introduction: Carefully add concentrated H₂SO₄ (2 mL) dropwise. Caution: Exothermic.

-

Reflux: Heat the mixture to reflux (approx. 78–80 °C). Maintain reflux for 6–12 hours. Monitor reaction progress via TLC (System: EtOAc/Hexane 1:1) or LC-MS.

-

Workup:

-

Cool reaction mixture to room temperature.

-

Concentrate under reduced pressure to remove excess ethanol.

-

Dilute residue with Ethyl Acetate (EtOAc) and neutralize with saturated NaHCO₃ solution (pH ~8).

-

Extract the aqueous layer with EtOAc (3x).

-

-

Purification: Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate. Purify via vacuum distillation or flash column chromatography (SiO₂, Hexane/EtOAc gradient) if high purity (>98%) is required.

Visualization: Synthesis Workflow

Figure 1: Step-by-step workflow for the Fischer esterification synthesis of Ethyl 5-methylnicotinate.

Reactivity & Functionalization

Ethyl 5-methylnicotinate acts as a divergent intermediate. The ester moiety is susceptible to nucleophilic attack, while the pyridine ring allows for electrophilic aromatic substitution (though deactivated) or N-oxidation.

Key Transformations

-

Reduction to Alcohol:

-

Reagent: LiAlH₄ (Lithium Aluminum Hydride) or NaBH₄/MeOH.

-

Product: 5-methyl-3-pyridinemethanol .

-

Significance: This alcohol is a precursor for alkyl halides used in coupling reactions for kinase inhibitors [4].

-

-

Hydrolysis:

-

Reagent: NaOH/H₂O or LiOH/THF.

-

Product: Returns 5-methylnicotinic acid.

-

Significance: Used for deprotection strategies in multi-step synthesis.

-

-

N-Oxidation:

-

Reagent: m-CPBA (meta-Chloroperoxybenzoic acid).

-

Product: Ethyl 5-methylnicotinate N-oxide.

-

Significance: Activates the pyridine ring for subsequent functionalization at the 2- or 6-position via rearrangement (Boekelheide reaction).

-

Visualization: Reactivity Pathways

Figure 2: Divergent synthetic pathways utilizing Ethyl 5-methylnicotinate as a core scaffold.

Pharmaceutical & Agrochemical Applications[1]

Drug Discovery: Kinase Inhibition

The 3,5-disubstituted pyridine motif is a privileged structure in medicinal chemistry. Ethyl 5-methylnicotinate serves as the starting point for:

-

p38 MAP Kinase Inhibitors: The pyridine nitrogen acts as a hydrogen bond acceptor in the ATP-binding pocket. The 5-methyl group fills hydrophobic pockets (selectivity filter), while the 3-position (derived from the ester) is extended to interact with the solvent-exposed region.

-

Nicotinic Agonists: Analogs derived from this ester modulate nAChRs, targeting neurological disorders like Alzheimer's and schizophrenia. The methyl group at position 5 is critical for receptor subtype selectivity [5].

Agrochemicals

In crop protection, derivatives of 5-methylnicotinic acid are explored as:

-

Plant Growth Regulators: Modulating auxin transport.

-

Insecticides: Acting on neonicotinoid-like pathways, where the specific substitution pattern reduces toxicity to non-target species.

Handling & Safety Protocol

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |

| Skin Corrosion/Irritation | H315 | Causes skin irritation.[3] |

| Serious Eye Damage | H319 | Causes serious eye irritation.[3] |

| STOT - Single Exp. | H335 | May cause respiratory irritation. |

Storage & Stability:

-

Store in a cool, dry place (Room Temperature or 2–8 °C for long term).

-

Keep container tightly closed to prevent hydrolysis by atmospheric moisture.

-

Incompatible with strong oxidizing agents and strong bases.

References

-

Sigma-Aldrich. Ethyl 5-methylnicotinate Product Datasheet. Accessed Jan 2026. Link

-

MySkinRecipes. Ethyl 5-methylnicotinate Technical Specifications. Accessed Jan 2026. Link

-

Echemi. 5-Methylnicotinic acid ethyl ester Physical Properties. Accessed Jan 2026. Link

-

Scholars Research Library. Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid. Der Pharmacia Lettre, 2011.[4] Link

-

Smolecule. Ethyl 5-methylnicotinate: Significance in Organic and Medicinal Chemistry. Accessed Jan 2026. Link

Sources

An In-depth Technical Guide to Ethyl 5-methylnicotinate (CAS No. 20826-02-2)

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl 5-methylnicotinate, a key heterocyclic building block. Designed for researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis, this document delves into the compound's synthesis, physicochemical properties, spectroscopic characterization, and applications, grounding all information in established scientific principles and methodologies.

Introduction and Strategic Importance

Ethyl 5-methylnicotinate, with the Chemical Abstracts Service (CAS) number 20826-02-2, is a substituted pyridine derivative. Its strategic importance lies in its utility as a versatile intermediate in the synthesis of a wide array of more complex molecules. The pyridine ring is a common scaffold in pharmacologically active compounds, and the specific substitution pattern of Ethyl 5-methylnicotinate—an ethyl ester at the 3-position and a methyl group at the 5-position—offers distinct steric and electronic properties that are leveraged in molecular design. This compound serves as a crucial starting material in the development of pharmaceuticals, such as nicotinamide derivatives and kinase inhibitors, and in the creation of novel agrochemicals like plant growth regulators and pesticides.[1] Its ester functionality is particularly valuable as it allows for straightforward chemical modifications in multi-step synthetic pathways.[1]

Physicochemical and Spectroscopic Profile

The fundamental properties of Ethyl 5-methylnicotinate are summarized below. These data are critical for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| CAS Number | 20826-02-2 | [2] |

| Molecular Formula | C₉H₁₁NO₂ | [1][2] |

| Molecular Weight | 165.19 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 246.3°C | [1] |

| Purity | Typically ≥95-96% | [2] |

| Storage | Room temperature, in a dry, well-ventilated place.[1][3] |

Spectroscopic Characterization

Structural elucidation and purity assessment of Ethyl 5-methylnicotinate rely on standard spectroscopic techniques. While specific spectra for this exact compound are not publicly cataloged, its structure allows for predictable spectral features based on well-established principles of NMR, IR, and Mass Spectrometry.[4][5][6][7]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine ring and the aliphatic protons of the ethyl and methyl groups. The aromatic protons will appear in the downfield region (typically δ 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns dictated by the substitution pattern. The ethyl group will present as a quartet (CH₂) and a triplet (CH₃), while the methyl group on the ring will appear as a singlet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will corroborate the structure by showing signals for each unique carbon atom. This includes the carbonyl carbon of the ester (typically δ 160-180 ppm), the aromatic carbons of the pyridine ring, and the aliphatic carbons of the ethyl and methyl groups.

-

IR (Infrared) Spectroscopy: The IR spectrum is a powerful tool for identifying key functional groups.[4] For Ethyl 5-methylnicotinate, the most prominent absorption would be the strong C=O (carbonyl) stretch of the ester group, typically found around 1720-1740 cm⁻¹. Other characteristic peaks would include C-O stretches and absorptions corresponding to the aromatic C=C and C=N bonds of the pyridine ring.

-

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight and fragmentation pattern. The molecular ion peak (M+) would be observed at m/z = 165, confirming the molecular formula. Fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃) or the entire ester group.

Synthesis and Manufacturing

Ethyl 5-methylnicotinate is typically synthesized via the esterification of its corresponding carboxylic acid, 5-methylnicotinic acid. The acid precursor itself is commonly prepared by the oxidation of 3,5-dimethylpyridine (also known as 3,5-lutidine).

Workflow for Synthesis

The overall synthetic pathway is a two-stage process: oxidation of the starting material followed by esterification.

Caption: Two-stage synthesis of Ethyl 5-methylnicotinate.

Experimental Protocol: Synthesis of 5-Methylnicotinic Acid

This protocol is based on the oxidation of 3,5-dimethylpyridine using potassium permanganate.[8][9][10]

Materials:

-

3,5-Dimethylpyridine (3,5-Lutidine)

-

Potassium permanganate (KMnO₄)

-

Water

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

Procedure:

-

In a suitable reaction vessel, charge 3,5-dimethylpyridine and water.

-

While stirring and maintaining the temperature between 25-35°C, add potassium permanganate portion-wise over several hours.[9][10]

-

After the addition is complete, continue to stir the reaction mixture at a controlled temperature (e.g., 30-45°C) for 15-20 hours to ensure the reaction goes to completion.[9][10]

-

Filter the reaction mixture to remove the manganese dioxide byproduct.

-

Acidify the filtrate with concentrated HCl to a pH of approximately 3.0 to precipitate the crude 5-methylnicotinic acid.

-

Collect the crude product by filtration or centrifugation.

-

Purify the crude product by recrystallization from a suitable solvent like ethanol to yield pure 5-methylnicotinic acid.

Experimental Protocol: Fischer Esterification to Ethyl 5-methylnicotinate

This protocol describes the acid-catalyzed esterification of 5-methylnicotinic acid. A similar procedure is well-established for nicotinic acid derivatives.[11][12]

Materials:

-

5-Methylnicotinic acid

-

Absolute Ethanol (in excess)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate or other suitable extraction solvent

Procedure:

-

Suspend 5-methylnicotinic acid in an excess of absolute ethanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Neutralize the remaining acidic mixture carefully with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield crude Ethyl 5-methylnicotinate.

-

If necessary, purify the product further by vacuum distillation.

Applications in Synthesis

Ethyl 5-methylnicotinate is a valuable building block due to the reactivity of its ester group and the pyridine core. It serves as a precursor to a variety of functionalized molecules.

Caption: Synthetic utility of Ethyl 5-methylnicotinate.

-

Pharmaceuticals: It is a key intermediate in synthesizing nicotinamide derivatives, which are explored for various biological activities.[1] It is also used in the development of kinase inhibitors, a significant class of targeted cancer therapies.[1] The ester can be hydrolyzed back to the carboxylic acid, reduced to an alcohol, or converted to an amide, providing access to a wide range of derivatives.

-

Agrochemicals: In agrochemical research, this compound is employed to design novel plant growth regulators and pesticides, where the pyridine scaffold is often associated with bioactivity.[1]

Safety, Handling, and Toxicological Profile

While a comprehensive toxicological profile for Ethyl 5-methylnicotinate is not widely published, data from safety data sheets (SDS) and related compounds provide guidance for safe handling.[13]

Hazard Identification:

-

Harmful if swallowed (H302).[13]

-

Causes skin irritation (H315).[13]

-

Causes serious eye irritation (H319).[13]

-

May cause respiratory irritation (H335).[13]

Recommended Handling Procedures:

-

Use only in a well-ventilated area or outdoors.[14]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[14]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[14]

-

Wash hands thoroughly after handling.[13]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[14]

The related compound, methyl nicotinate, is known to be a rubefacient, causing localized vasodilation (reddening of the skin), and is used in topical preparations for muscle and joint pain.[12][15][16] While not confirmed for the ethyl ester, this suggests a potential for similar biological effects upon skin contact.

Conclusion

Ethyl 5-methylnicotinate (CAS 20826-02-2) is a foundational chemical intermediate with significant applications in both pharmaceutical and agrochemical research and development. Its straightforward synthesis from readily available starting materials and the versatile reactivity of its functional groups make it an attractive building block for constructing complex molecular architectures. A thorough understanding of its properties, synthesis, and handling is essential for any scientist working with this valuable compound.

References

-

Ethyl 5-methylnicotinate. MySkinRecipes. [Link]

-

methyl nicotinate, 93-60-7. The Good Scents Company. [Link]

-

Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. PMC. [Link]

- CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid.

-

Methyl Nicotinate | C7H7NO2 | CID 7151. PubChem - NIH. [Link]

-

Synthesis and antinociceptive activity of methyl nicotinate. ResearchGate. [Link]

-

METHYL NICOTINATE EXTRA PURE. Loba Chemie. [Link]

- US4579953A - Process for the production of 6-methylnicotinic acid ester.

-

Arecoline. Wikipedia. [Link]

-

CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. [Link]

-

(48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process. Scribd. [Link]

-

Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. YouTube. [Link]

-

NMR, mass spectroscopy, IR - finding compound structure ?. ResearchGate. [Link]

-

IR and NMR Spectroscopy Analysis Guide. Scribd. [Link]

Sources

- 1. Ethyl 5-methylnicotinate [myskinrecipes.com]

- 2. labsolu.ca [labsolu.ca]

- 3. 5-Methylpyridine-3-carboxylic acid ethyl ester | 20826-02-2 [chemicalbook.com]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

- 8. 5-Methylnicotinic acid | 3222-49-9 [chemicalbook.com]

- 9. CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid - Google Patents [patents.google.com]

- 10. 5-Methylnicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Methyl Nicotinate: uses and Synthesis method_Chemicalbook [chemicalbook.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. lobachemie.com [lobachemie.com]

- 15. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Methyl Nicotinate | C7H7NO2 | CID 7151 - PubChem [pubchem.ncbi.nlm.nih.gov]

Ethyl 5-methylnicotinate molecular structure

An In-depth Technical Guide to the Molecular Structure of Ethyl 5-methylnicotinate

Introduction

Ethyl 5-methylnicotinate is a substituted pyridine derivative featuring an ethyl ester functional group. As a heterocyclic building block, it serves as a crucial intermediate in the synthesis of a variety of biologically active molecules.[1] Its structural framework is of significant interest to researchers in medicinal chemistry and drug development for the design of novel kinase inhibitors and other pharmaceuticals.[1][2] This guide provides a comprehensive technical overview of the molecular structure of Ethyl 5-methylnicotinate, detailing its synthesis, purification, and rigorous characterization through modern analytical techniques. The methodologies and interpretations presented herein are grounded in established chemical principles to ensure scientific integrity and reproducibility for professionals in the field.

Molecular Structure and Physicochemical Properties

Ethyl 5-methylnicotinate is an organic compound with the chemical formula C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol .[1][3] The core of the molecule is a pyridine ring, which is substituted at the 3-position with an ethyl carboxylate group and at the 5-position with a methyl group.[2] This arrangement of functional groups dictates its reactivity and potential applications.

Caption: Molecular Structure of Ethyl 5-methylnicotinate.

A summary of its key properties is provided in the table below.

| Property | Value | Source |

| CAS Number | 20826-02-2 | |

| Molecular Formula | C₉H₁₁NO₂ | [1] |

| Molecular Weight | 165.19 g/mol | [1] |

| Physical Form | Liquid | |

| Boiling Point | 246.3°C | [1] |

| Purity | 96% | |

| InChI Key | CLGKEUKISVVXPZ-UHFFFAOYSA-N | |

| Storage | Room temperature, dry | [1] |

Synthesis and Purification

The synthesis of Ethyl 5-methylnicotinate is most commonly achieved through the Fischer esterification of 5-methylnicotinic acid. This acid-catalyzed reaction involves refluxing the carboxylic acid with an excess of ethanol. The causality for using a strong acid catalyst, such as sulfuric acid, is to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by ethanol. An excess of ethanol is used to drive the equilibrium towards the product side, in accordance with Le Chatelier's principle.

Caption: General workflow for synthesis and purification.

Experimental Protocol: Synthesis

-

Reaction Setup: To a round-bottom flask, add 5-methylnicotinic acid (1.0 eq), absolute ethanol (10-20 eq), and a catalytic amount of concentrated sulfuric acid (approx. 5 mol%).

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching and Neutralization: After completion, cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). The choice of ethyl acetate is based on its immiscibility with water and good solubility for the target ester.

-

Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Experimental Protocol: Purification

Purification is critical to remove unreacted starting material and by-products. Column chromatography is the method of choice for this purpose.

-

Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

-

Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane. The polarity of the mobile phase is gradually increased to separate compounds based on their affinity for the stationary phase. Ethyl 5-methylnicotinate, being moderately polar, will elute after non-polar impurities but before the more polar starting acid.

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Final Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain pure Ethyl 5-methylnicotinate as a liquid.

Structural Elucidation and Characterization

A combination of spectroscopic techniques is essential for the unambiguous confirmation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Causality Behind NMR Analysis: The number of signals in a ¹H NMR spectrum indicates the number of chemically non-equivalent protons, while the integration of these signals corresponds to the relative number of protons in each environment.[4] The splitting pattern (multiplicity) reveals the number of neighboring protons, governed by the n+1 rule. In ¹³C NMR, each unique carbon atom typically gives a distinct signal.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.9 - 9.1 | Singlet (or narrow triplet) | 1H | H-2 (Pyridine) | Aromatic proton adjacent to the ring nitrogen and ortho to the ester group, highly deshielded. |

| ~8.2 - 8.4 | Singlet (or narrow triplet) | 1H | H-6 (Pyridine) | Aromatic proton adjacent to the ring nitrogen, deshielded. |

| ~7.9 - 8.1 | Singlet (or narrow triplet) | 1H | H-4 (Pyridine) | Aromatic proton meta to both substituents. |

| 4.41 | Quartet | 2H | -O-CH₂-CH₃ | Methylene protons of the ethyl group, split by the adjacent methyl group (3 protons, n+1=4). |

| 2.45 | Singlet | 3H | Ar-CH₃ | Methyl protons attached to the aromatic ring. |

| 1.42 | Triplet | 3H | -O-CH₂-CH₃ | Methyl protons of the ethyl group, split by the adjacent methylene group (2 protons, n+1=3). |

Note: Predicted values are based on analysis of similar structures like ethyl nicotinate and ethyl 2-methylnicotinate.[5][6]

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (Ester) |

| ~153 | C-6 (Pyridine) |

| ~150 | C-2 (Pyridine) |

| ~138 | C-4 (Pyridine) |

| ~134 | C-5 (Pyridine) |

| ~128 | C-3 (Pyridine) |

| ~61 | -O-CH₂-CH₃ |

| ~18 | Ar-CH₃ |

| ~14 | -O-CH₂-CH₃ |

Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Transfer the solution to an NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Calibrate the chemical shifts to the TMS signal (0.00 ppm). Integrate the signals and determine their multiplicities to assign the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Causality Behind IR Analysis: Specific bonds vibrate at characteristic frequencies. The presence of a strong absorption band around 1720 cm⁻¹ is a definitive indicator of a carbonyl (C=O) group in an ester.[7][8] The C-O single bond stretch and aromatic C=C and C=N stretches provide further structural confirmation.[9]

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| 3100-3000 | Medium | C-H stretch | Aromatic |

| 2980-2850 | Medium | C-H stretch | Aliphatic (CH₃, CH₂) |

| ~1725 | Strong | C=O stretch | Ester |

| ~1600-1450 | Medium-Weak | C=C and C=N stretch | Pyridine Ring |

| ~1300-1100 | Strong | C-O stretch | Ester |

Protocol for IR Data Acquisition

-

Sample Preparation: Apply a thin film of the neat liquid sample onto a salt plate (e.g., NaCl or KBr).

-

Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer.

-

Spectrum Collection: Record the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean salt plate should be recorded and subtracted from the sample spectrum.

-

Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Causality Behind MS Analysis: In Electron Ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing ionization and fragmentation. The molecular ion peak (M⁺) corresponds to the molecular weight of the compound. The fragmentation pattern is a unique fingerprint that reflects the weakest bonds and the stability of the resulting fragments.

Predicted Fragmentation Pattern (EI-MS)

-

Molecular Ion (M⁺): m/z = 165, corresponding to the molecular weight of C₉H₁₁NO₂.

-

Key Fragments:

-

m/z = 136: Loss of the ethyl group (•CH₂CH₃, 29 Da).

-

m/z = 120: Loss of the ethoxy group (•OCH₂CH₃, 45 Da), leading to a stable acylium ion.

-

m/z = 92: Loss of the entire ester group (•COOCH₂CH₃, 73 Da).

-

Caption: Predicted major fragmentation pathways in EI-MS.

Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by interfacing with a Gas Chromatography (GC) system.

-

Ionization: Ionize the sample using Electron Ionization (EI) at 70 eV.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole).

-

Detection: Detect the ions and generate a mass spectrum.

-

Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

The molecular structure of Ethyl 5-methylnicotinate has been thoroughly examined through a logical and self-validating analytical workflow. Its synthesis via Fischer esterification provides a reliable route to this valuable building block. The combined application of NMR, IR, and Mass Spectrometry allows for unambiguous structural confirmation. The detailed protocols and interpreted data presented in this guide offer a robust framework for researchers and scientists engaged in the synthesis and application of novel chemical entities, ensuring both accuracy and a deep understanding of the underlying scientific principles.

References

- MySkinRecipes.

- Smolecule.

- Sigma-Aldrich.

- Ethyl 5-methylnicotin

- ResearchGate.

- ChemicalBook.

- ChemicalBook.

- YouTube. NMR Groups and Integrations: Methyl Ethyl and Diethyl Ketone. (2017-01-17).

- Chemguide. interpreting infra-red spectra.

- askIITians. Explain IR spectra of ethyl- Methyl ketone and cyclohexane?. (2022-04-04).

- Veeprho.

Sources

- 1. Ethyl 5-methylnicotinate [myskinrecipes.com]

- 2. Buy Ethyl 5-methylnicotinate | 20826-02-2 [smolecule.com]

- 3. labsolu.ca [labsolu.ca]

- 4. youtube.com [youtube.com]

- 5. Ethyl 2-methylnicotinate(1721-26-2) 1H NMR [m.chemicalbook.com]

- 6. Ethyl nicotinate(614-18-6) 1H NMR [m.chemicalbook.com]

- 7. Explain IR spectra of ethyl- Methyl ketoneandcyclohexane? - askIITians [askiitians.com]

- 8. veeprho.com [veeprho.com]

- 9. chemguide.co.uk [chemguide.co.uk]

Technical Guide: Spectroscopic Characterization of Ethyl 5-methylnicotinate

The following technical guide is structured to serve as a definitive reference for the spectroscopic characterization of Ethyl 5-methylnicotinate . It is designed for researchers requiring rigorous data validation and experimental protocols.

Executive Summary & Application Context

Ethyl 5-methylnicotinate (CAS: 20826-02-2), also known as ethyl 5-methylpyridine-3-carboxylate, is a critical heterocyclic building block. It serves as a pivotal intermediate in the synthesis of complex pharmaceutical agents, including nicotinic acetylcholine receptor (nAChR) agonists and inhibitors for histone deacetylase (HDAC).

For drug development professionals, the purity and identity of this intermediate are non-negotiable. This guide provides a self-validating spectroscopic profile (NMR, IR, MS) to ensure your starting material meets the stringent quality attributes required for downstream GMP synthesis.

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | Ethyl 5-methylpyridine-3-carboxylate |

| Molecular Formula | C |

| Molecular Weight | 165.19 g/mol |

| CAS Number | 20826-02-2 |

| Physical State | Colorless to pale yellow oil or low-melting solid |

| Solubility | Soluble in CHCl |

Experimental Protocol: Synthesis & Sample Preparation

Note: While commercially available, in-house preparation often yields superior freshness, avoiding the hydrolysis common in aged ester stocks.

Protocol: Acid-Catalyzed Esterification of 5-Methylnicotinic Acid

Objective: Synthesize high-purity Ethyl 5-methylnicotinate for spectral analysis.

-

Reaction Setup:

-

Charge a dry 250 mL round-bottom flask (RBF) with 5-methylnicotinic acid (10.0 g, 73 mmol).

-

Add absolute ethanol (100 mL) as both solvent and reagent.

-

Critical Step: Cool the suspension to 0°C in an ice bath. Slowly add thionyl chloride (SOCl

, 16 mL, 220 mmol) dropwise over 20 minutes. Why? Exothermic generation of HCl in situ activates the carboxylic acid without generating water immediately, driving the equilibrium forward.

-

-

Reflux & Workup:

-

Heat the mixture to reflux (80°C) for 6 hours. Monitor by TLC (SiO

, 1:1 EtOAc/Hexanes). -

Concentrate the reaction mixture under reduced pressure to remove excess ethanol and SOCl

. -

Redissolve the residue in EtOAc (100 mL) and wash carefully with saturated NaHCO

(2 x 50 mL) to neutralize residual acid. -

Wash with brine (50 mL), dry over anhydrous Na

SO

-

-

Purification:

-

Purify via flash column chromatography (Hexanes:EtOAc gradient 90:10 to 70:30) if necessary.

-

Yield Target: >90% as a clear oil/solid.

-

Spectroscopic Analysis (The Core)

A. Nuclear Magnetic Resonance (NMR)

Solvent: CDCl

H NMR Data (400 MHz, CDCl

)

The pyridine ring protons exhibit a characteristic pattern determined by the electron-withdrawing ester group (C3) and the electron-donating methyl group (C5).

| Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 9.05 | Singlet (d) | 1H | H-2 | Most deshielded due to flanking N and ester (C=O). |

| 8.58 | Singlet (d) | 1H | H-6 | Deshielded by adjacent Nitrogen; less withdrawn than H-2. |

| 8.08 | Singlet (t) | 1H | H-4 | Aromatic region; shielded relative to H-2/H-6 but withdrawn by ester. |

| 4.42 | Quartet ( | 2H | -OCH | Characteristic ester methylene; deshielded by Oxygen. |

| 2.41 | Singlet | 3H | Ar-CH | Benzylic-like methyl group attached to pyridine ring. |

| 1.42 | Triplet ( | 3H | -CH | Terminal methyl of the ethyl ester. |

Note: The aromatic protons often appear as broad singlets or fine doublets/triplets due to small meta-coupling (

C NMR Data (100 MHz, CDCl

)

| Shift ( | Assignment | Analysis |

| 165.8 | C=O | Carbonyl carbon of the ester. |

| 153.2 | C-2 | Alpha-carbon; highly deshielded by N and ester. |

| 149.5 | C-6 | Alpha-carbon; deshielded by N. |

| 137.1 | C-4 | Para to Nitrogen; influenced by ester resonance. |

| 133.5 | C-5 | Ipso-carbon bearing the methyl group. |

| 126.2 | C-3 | Ipso-carbon bearing the ester group. |

| 61.4 | -OCH | Methylene carbon of the ethyl group. |

| 18.5 | Ar-CH | Methyl carbon attached to the ring. |

| 14.3 | -CH | Terminal methyl carbon. |

B. Infrared Spectroscopy (FT-IR)

Method: Neat oil on NaCl plates or KBr pellet (if solid).

| Wavenumber (cm | Assignment | Description |

| 2980 - 2900 | C-H Stretch | Aliphatic stretches (Ethyl/Methyl groups). |

| 1725 | C=O Stretch | Strong, sharp ester carbonyl band. Diagnostic peak.[1] |

| 1590, 1575 | C=N / C=C | Pyridine ring skeletal vibrations. |

| 1280, 1110 | C-O Stretch | C-O-C asymmetric and symmetric stretching of the ester. |

| 760 | C-H Bend | Out-of-plane bending (aromatic). |

C. Mass Spectrometry (MS)

Method: EI (Electron Impact, 70 eV) or ESI+ (Electrospray Ionization).

-

Molecular Ion (M

): -

Base Peak: Often

120 or 137 depending on conditions.

Fragmentation Logic (EI):

-

M

(165): Parent ion. -

[M - OEt]

( -

[M - C

H -

[M - OEt - CO]

(

Visualization: MS Fragmentation Pathway

Figure 1: The fragmentation pathway highlights the stability of the acylium ion (m/z 120) and the characteristic loss of the ethyl group.

Analytical Workflow Diagram

This diagram outlines the logical flow for confirming the identity of the synthesized compound using the data provided above.

Figure 2: Step-by-step validation workflow ensuring structural integrity before application.

References

-

ChemicalBook. Methyl 5-methylnicotinate Basic Information and Synthesis. Retrieved from .

-

National Institutes of Health (NIH) - PubChem. Ethyl 5-amino-6-methylpyridine-3-carboxylate (Analog Reference). Retrieved from .

-

BenchChem. Synthesis routes for Methyl 6-methylnicotinate (Analogous Methodology). Retrieved from .

-

Royal Society of Chemistry. One-pot pyridine synthesis (Spectral data for ethyl 2-methylpyridine-3-carboxylate analog). Retrieved from .

-

Smolecule. Ethyl 5-methylnicotinate Product Description. Retrieved from .

Sources

Technical Guide: Solubility Profiling and Solvent Selection for Ethyl 5-methylnicotinate

Topic: Ethyl 5-methylnicotinate Solubility in Organic Solvents Content Type: In-Depth Technical Guide Audience: Process Chemists, Formulation Scientists, and Drug Development Researchers

Executive Summary

Ethyl 5-methylnicotinate (CAS: 20826-02-2) is a critical pyridine derivative serving as an intermediate in the synthesis of nicotinamide-based kinase inhibitors and agrochemicals.[1] Its solubility profile is governed by the interplay between the basic pyridine nitrogen, the lipophilic ethyl ester moiety, and the steric influence of the 5-methyl group.

This guide provides a comprehensive analysis of its solubility behavior, transitioning from theoretical physicochemical drivers to practical solvent selection for extraction, crystallization, and reaction media. Where specific literature data for this exact isomer is sparse, rigorous extrapolations from the structural analogs (Methyl 5-methylnicotinate and Ethyl 2-methylnicotinate) are employed to establish a predictive framework.

Part 1: Physicochemical Drivers of Solubility

To master the solubility of Ethyl 5-methylnicotinate, one must first understand its molecular architecture. Unlike simple benzene derivatives, the pyridine ring introduces a dipole and a hydrogen bond acceptor site that drastically alters solvent interaction.

Structural Analysis & Polarity

-

The Pyridine Core: The nitrogen atom at position 1 acts as a weak base and a hydrogen bond acceptor. This facilitates high solubility in protic solvents (alcohols) and polar aprotic solvents (DMSO, DMF).

-

The Ester Functionality: The ethyl ester at position 3 increases lipophilicity compared to the parent acid. This reduces water solubility and enhances affinity for moderate polarity solvents like Ethyl Acetate (EtOAc) and Dichloromethane (DCM).

-

The 5-Methyl Group: This substituent adds non-polar surface area, slightly increasing the LogP (partition coefficient) compared to ethyl nicotinate.

Predicted vs. Analogous Solubility Data

While exact gravimetric data for the ethyl 5-isomer is limited in public repositories, data from its closest structural analogs—Methyl 5-methylnicotinate and Ethyl 2-methylnicotinate —provides a high-confidence baseline.

| Solvent Class | Representative Solvent | Predicted Solubility | Mechanism of Interaction |

| Chlorinated | Chloroform / DCM | Very High (>500 mg/mL) | Dipole-dipole interactions; DCM is the standard extraction solvent for this class [1]. |

| Alcohols | Methanol / Ethanol | High (>200 mg/mL) | H-bonding (Solvent OH donor to Pyridine N acceptor). |

| Polar Aprotic | DMSO / DMF | Very High | Strong dipole interactions; useful for nucleophilic substitution reactions [2]. |

| Esters | Ethyl Acetate | Moderate-High | "Like dissolves like"; ideal for process extraction and crystallization. |

| Aliphatic HC | Hexane / Heptane | Low | Lack of polar interactions; often used as an anti-solvent. |

| Water | Water | Low / Sparingly Soluble | Hydrophobic ester/methyl groups dominate; solubility increases at low pH (protonation of N). |

Process Insight: The solubility of the 2-methyl isomer in DMSO is reported at ~200 mg/mL [2]. The 5-methyl isomer, lacking the steric hindrance near the nitrogen (ortho-effect), typically exhibits slightly higher solubility in H-bond donating solvents than the 2-isomer.

Part 2: Thermodynamic Modeling & Experimental Determination

For critical process steps (e.g., seeding point determination), relying on estimates is insufficient. The following protocol outlines the Laser Monitoring Method , a self-validating technique for generating precise solubility curves.

The Laser Monitoring Protocol

This dynamic method is superior to static gravimetric analysis because it detects the exact point of dissolution (clear point) and precipitation (cloud point), defining the Metastable Zone Width (MSZW).

Workflow Diagram: Solubility Determination

Figure 1: Dynamic Laser Monitoring workflow for determining the Metastable Zone Width (MSZW).

Mathematical Modeling

Once experimental data (

-

x: Mole fraction solubility

-

T: Absolute temperature (K)

-

A, B, C: Empirical parameters derived from regression analysis.

Part 3: Application in Process Chemistry[2]

The choice of solvent dictates the yield, purity, and polymorphic form of the final product.

Reaction Medium Selection

For the synthesis of Ethyl 5-methylnicotinate (typically via esterification of 5-methylnicotinic acid), Methanol or Ethanol are preferred.

-

Why: They act as both solvent and reagent.

-

Caution: If using Thionyl Chloride (

) for activation, the exotherm must be managed. The high solubility of the product in the alcohol means a solvent swap is required for isolation [3].

Extraction & Purification Strategy

A common bottleneck is separating the ester from unreacted acid or inorganic salts.

-

The Solvent Switch:

-

Reaction: Ethanol (Homogeneous).

-

Quench: Aqueous base (

) to neutralize acid. -

Extraction: Dichloromethane (DCM) or Ethyl Acetate .

-

DCM: Higher solubility capacity but environmental concerns.

-

Ethyl Acetate:[2] Greener alternative; requires slightly larger volumes but safer for scale-up.

-

-

Crystallization: Cooling crystallization from Ethyl Acetate/Heptane mixtures. The product is soluble in hot EtOAc but crashes out upon addition of Heptane (anti-solvent).

-

Process Flow: Synthesis to Isolation

Figure 2: Optimized process flow for the synthesis and isolation of Ethyl 5-methylnicotinate.

Handling & Stability

-

Hygroscopicity: While less hygroscopic than the acid, the ester can hydrolyze if stored in wet solvents.

-

DMSO Stability: Solutions in DMSO are stable but should be prepared fresh or stored frozen to prevent slow oxidation or hydrolysis over months [2].

References

-

ChemicalBook. (2025).[3][4] Methyl 5-methylnicotinate Properties and Solubility Data. Retrieved from

-

MedChemExpress. (2024). Ethyl 2-methylnicotinate: Solvent & Solubility in DMSO. Retrieved from

-

National Institutes of Health (NIH) - PubChem. (2025). Ethyl 5-hydroxy-2-methylnicotinate and Related Pyridine Esters. Retrieved from

-

TCI Chemicals. (2025).[4] Methyl 5-Methylnicotinate Specifications and Solubility. Retrieved from

Sources

An In-depth Technical Guide to the Biological Activity of Ethyl 5-methylnicotinate

Introduction

Ethyl 5-methylnicotinate, a derivative of nicotinic acid (Vitamin B3), is a molecule of significant interest within the realms of medicinal chemistry and drug discovery. While primarily recognized as a versatile synthetic intermediate, emerging evidence points towards its own intrinsic biological activities, warranting a deeper investigation into its pharmacological potential. This guide provides a comprehensive technical overview of the known and potential biological activities of Ethyl 5-methylnicotinate, offering insights for researchers, scientists, and professionals in drug development. We will delve into its role as a chemical scaffold, explore its putative bioactivities by examining related compounds, and detail the experimental methodologies required to elucidate its full pharmacological profile.

Physicochemical Properties

A foundational understanding of the physicochemical properties of Ethyl 5-methylnicotinate is paramount for its application in both synthesis and biological assays.

| Property | Value |

| Molecular Formula | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol |

| Boiling Point | 246.3°C |

| CAS Number | 20826-02-2 |

| Appearance | Data not available |

| Solubility | Data not available |

Core Application: A Versatile Synthetic Intermediate

The primary and well-established role of Ethyl 5-methylnicotinate is as a key building block in the synthesis of more complex and biologically active molecules.[1] Its chemical structure, featuring a modifiable ester group and a pyridine ring, makes it an attractive starting material for the generation of diverse chemical libraries.

Key Synthetic Applications:

-

Nicotinamide Derivatives: It serves as a precursor for a variety of nicotinamide derivatives, which are known to possess a wide range of biological activities.

-

Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors, and Ethyl 5-methylnicotinate provides a valuable starting point for the development of novel therapeutics in this class.[1]

-

Bioactive Molecules: Its utility extends to the synthesis of a broad spectrum of other bioactive compounds for both pharmaceutical and agrochemical research.[1]

Potential Biological Activities: An Examination of Related Compounds

Direct and extensive research into the biological activities of Ethyl 5-methylnicotinate is limited. However, by examining the well-documented activities of structurally similar nicotinic acid esters, we can infer potential areas of pharmacological interest.

Histone Deacetylase (HDAC) Inhibition: A Promising Lead

A pivotal, albeit secondary, report suggests that Ethyl 5-methylnicotinate possesses inhibitory activity against histone deacetylases (HDACs). This finding is of considerable importance, as HDAC inhibitors have emerged as a significant class of therapeutic agents, particularly in oncology.

The Significance of HDAC Inhibition:

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. They remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression. In various diseases, including cancer, the activity of HDACs is often dysregulated. By inhibiting HDACs, the chromatin structure can be relaxed, allowing for the re-expression of tumor suppressor genes, ultimately leading to cell cycle arrest, differentiation, and apoptosis.

Proposed Mechanism of Action:

The precise mechanism by which Ethyl 5-methylnicotinate may inhibit HDACs is yet to be fully elucidated. However, a common pharmacophore for many HDAC inhibitors includes a zinc-binding group, a linker, and a cap group that interacts with the surface of the enzyme. It is plausible that the nicotinic acid scaffold of Ethyl 5-methylnicotinate could serve as a cap group, and further derivatization could introduce the necessary zinc-binding and linker moieties to enhance its potency and selectivity.

Proposed mechanism for Ethyl 5-methylnicotinate-induced vasodilation.

Experimental Protocols for Biological Evaluation

To rigorously assess the biological activity of Ethyl 5-methylnicotinate, a series of well-defined in vitro and in vivo assays are required.

In Vitro HDAC Inhibition Assay

Objective: To quantify the inhibitory activity of Ethyl 5-methylnicotinate against a panel of HDAC isoforms.

Methodology:

-

Enzyme and Substrate Preparation: Obtain purified recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6, HDAC8) and a fluorogenic HDAC substrate (e.g., Fluor-de-Lys®).

-

Compound Preparation: Prepare a stock solution of Ethyl 5-methylnicotinate in a suitable solvent (e.g., DMSO) and perform serial dilutions to obtain a range of test concentrations.

-

Assay Procedure:

-

In a 96-well microplate, add the HDAC enzyme, assay buffer, and the test compound or vehicle control.

-

Incubate for a predefined period at 37°C to allow for compound-enzyme interaction.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate.

-

Incubate for a specific duration at 37°C.

-

Stop the reaction and measure the fluorescence using a microplate reader.

-

-

Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of the test compound. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Sources

Technical Guide: Mechanism of Action for Ethyl 5-methylnicotinate Induced Vasodilation

Executive Summary

Ethyl 5-methylnicotinate (E5MN) is a lipophilic ester derivative of 5-methylnicotinic acid. While structurally related to the common rubefacient methyl nicotinate, the addition of the 5-methyl group and the ethyl ester functionality significantly alters its physicochemical properties, specifically enhancing transdermal permeability. This guide details the mechanism of action (MoA) of E5MN, characterizing it as a pro-drug that undergoes cutaneous bioactivation to elicit vasodilation via the GPR109A (HCAR2) – Prostaglandin D2/E2 axis .

This document serves as a technical blueprint for researchers investigating microvascular modulation, providing validated experimental workflows and mechanistic causality.

Chemical Identity & Physicochemical Basis

To understand the MoA, one must first establish the compound's behavior at the delivery interface (typically the stratum corneum).

The Lipophilic Advantage

Unlike nicotinic acid (niacin), which is hydrophilic and penetrates the skin poorly, E5MN possesses an ethyl ester moiety and a methyl group at the C5 position.

-

LogP Modulation: The C5-methyl group increases lipophilicity compared to ethyl nicotinate. This enhances partitioning into the lipid-rich stratum corneum, creating a "reservoir effect" that prolongs the vasodilatory response.

-

Pro-drug Design: E5MN is pharmacologically inactive in its ester form. It requires enzymatic hydrolysis to expose the carboxylic acid pharmacophore necessary for receptor binding.

Mechanism of Action: The Signal Transduction Cascade

The vasodilatory effect of E5MN is a four-phase process involving bioactivation, receptor coupling, lipid mediator synthesis, and smooth muscle relaxation.

Phase 1: Cutaneous Bioactivation

Upon topical application, E5MN penetrates the epidermis. Intracellular esterases (carboxylesterases) present in keratinocytes and Langerhans cells rapidly hydrolyze the ester bond.

-

Reaction: Ethyl 5-methylnicotinate + H₂O

5-methylnicotinic acid + Ethanol. -

Active Metabolite: 5-methylnicotinic acid.[2]

Phase 2: Receptor Activation (GPR109A)

The free acid metabolite binds to GPR109A (also known as HCAR2), a G_i-protein coupled receptor highly expressed on Langerhans cells and keratinocytes.

-

Binding Affinity: While nicotinic acid is the endogenous ligand, 5-substituted analogs typically retain agonistic activity, though affinity (Ki) may vary based on steric hindrance at the binding pocket.

-

G-Protein Coupling: Activation of GPR109A leads to the dissociation of the G_i subunit. While G_i typically inhibits cAMP, in this specific epidermal pathway, the critical downstream effect is the mobilization of intracellular calcium (

).

Phase 3: The Arachidonic Acid Cascade

The rise in intracellular

-

PLA2 Activation: Cleaves membrane phospholipids to release Arachidonic Acid (AA).

-

COX Activation: Cyclooxygenase-1 (COX-1) and COX-2 metabolize AA into unstable endoperoxides (PGG2/PGH2).

-

Terminal Synthases: Specific synthases convert PGH2 into vasoactive prostaglandins, primarily Prostaglandin D2 (PGD2) and Prostaglandin E2 (PGE2) .

Phase 4: Vascular Smooth Muscle Relaxation

The synthesized PGD2 and PGE2 diffuse out of the epidermal cells and migrate to the dermal capillaries and arterioles.

-

Vascular Receptors: PGD2 binds to DP1 receptors; PGE2 binds to EP2/EP4 receptors on the vascular smooth muscle cells (VSMC).

-

cAMP Surge: These receptors are

-coupled. Their activation stimulates adenylyl cyclase, increasing cyclic AMP (cAMP) within the VSMC. -

Relaxation: Elevated cAMP activates Protein Kinase A (PKA), which phosphorylates Myosin Light Chain Kinase (MLCK) or reduces intracellular calcium, leading to smooth muscle relaxation and consequent vasodilation (erythema).

Visualization: Signaling Pathway

The following diagram illustrates the molecular pathway from topical application to vasodilation.[10]

Figure 1: Molecular signal transduction pathway of Ethyl 5-methylnicotinate from skin penetration to vascular response.

Experimental Validation Protocols

To scientifically validate this mechanism, researchers should employ a "Self-Validating" experimental design using specific inhibitors to block key nodes in the pathway.

Protocol: Laser Doppler Flowmetry with Inhibitor Profiling

Objective: Confirm that vasodilation is mediated by prostaglandins and not direct vascular action.

Materials:

-

Test Compound: Ethyl 5-methylnicotinate (10 mM in ethanol/water).

-

Inhibitor A: Indomethacin (COX inhibitor).

-

Inhibitor B: Laropiprant (GPR109A antagonist - if available) or Aspirin (oral).

Step-by-Step Methodology:

-

Baseline Measurement: Acclimatize subjects (22°C) for 20 mins. Measure baseline perfusion units (PU) on the volar forearm.

-

Pre-treatment (Control Site): Apply vehicle only.

-

Pre-treatment (Active Site): Apply topical NSAID (Indomethacin gel) or administer oral Aspirin (325mg) 1 hour prior to testing.

-

Challenge: Apply 20 µL of Ethyl 5-methylnicotinate solution to both Control and Pre-treated sites using a standard 10mm chamber.

-

Data Acquisition: Record LDF flux continuously for 45 minutes.

-

Analysis: Calculate the Area Under the Curve (AUC) for the vasodilatory response.

Expected Result:

-

Control Site: Rapid onset of erythema (peak ~15-20 mins).

-

Inhibitor Site: Significant attenuation (>70% reduction) of the response.[14]

-

Interpretation: If COX inhibition blocks the effect, the mechanism is confirmed to be prostaglandin-mediated.

Protocol: Hydrolysis Rate Assay

Objective: Quantify the conversion of the ester to the active acid.

Methodology:

-

Incubate Ethyl 5-methylnicotinate with skin homogenate or recombinant carboxylesterase.

-

Aliquot samples at t=0, 5, 15, 30, 60 mins.

-

Quench with acetonitrile.

-

Analyze via HPLC-UV (260 nm).

-

Success Metric: Disappearance of the ester peak and stoichiometric appearance of the 5-methylnicotinic acid peak.

Visualization: Experimental Workflow

This diagram outlines the logic flow for validating the mechanism.

Figure 2: Logical workflow for validating the prostaglandin-dependence of the vasodilatory response.

Comparative Data Summary

The following table contextualizes Ethyl 5-methylnicotinate against related analogs, highlighting the structural impact on mechanism.

| Compound | Lipophilicity (Est. LogP) | Skin Penetration | Receptor Affinity (GPR109A) | Vasodilation Potency |

| Nicotinic Acid | Low (0.36) | Poor | High (Endogenous Ligand) | Low (Topical) / High (Oral) |

| Methyl Nicotinate | Moderate (0.85) | Good | Moderate (Post-hydrolysis) | High (Standard Reference) |

| Ethyl Nicotinate | Moderate (1.3) | Good | Moderate (Post-hydrolysis) | High |

| Ethyl 5-methylnicotinate | High (~1.8) | Enhanced | High (Post-hydrolysis) | High (Sustained) |

Note: The 5-methyl group enhances lipophilicity, potentially creating a depot effect in the skin, leading to a more sustained release of the active acid compared to methyl nicotinate.

References

-

Benyó, Z., et al. (2005).[15] GPR109A (PUMA-G) is responsible for the flushing effect of nicotinic acid.[15] Journal of Clinical Investigation. [Link]

-

Morrow, J. D., et al. (1989). Release of marked amounts of prostaglandin D2 in vivo in humans following the administration of nicotinic acid. Prostaglandins.[10][12][14][13][16][17][] [Link]

-

Hanson, J., et al. (2010). Nicotinic acid- and monomethyl fumarate-induced flushing involves GPR109A expressed by keratinocytes and COX-2-dependent prostanoid formation in mice. Journal of Clinical Investigation. [Link]

-

PubChem. (2025).[6] Compound Summary: Methyl nicotinate (Mechanism Analog).[5] National Library of Medicine. [Link]

-

Wilkin, J. K., et al. (1985).[12] Prostaglandins and nicotinate-provoked increase in cutaneous blood flow.[12][] Clinical Pharmacology & Therapeutics.[12] [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. CAS # 20826-02-2, Ethyl 5-methylnicotinate, 5-Methylnicotinic acid ethyl ester, 5-Methylpyridine-3-carboxylic acid ethyl ester - chemBlink [chemblink.com]

- 3. Ethyl 5-methylnicotinate | 20826-02-2 [sigmaaldrich.com]

- 4. 5-Methylpyridine-3-carboxylic acid ethyl ester | 20826-02-2 [chemicalbook.com]

- 5. methyl nicotinate, 93-60-7 [thegoodscentscompany.com]

- 6. Methyl Nicotinate | C7H7NO2 | CID 7151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ulprospector.com [ulprospector.com]

- 8. Methyl Nicotinate - CaribNP [caribnaturalproducts.com]

- 9. fraterworks.com [fraterworks.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 13. Methyl nicotinate-induced vasodilation in generalized social phobia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Flushing out the role of GPR109A (HM74A) in the clinical efficacy of nicotinic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ahajournals.org [ahajournals.org]

- 17. What is the mechanism of Xantinol Nicotinate? [synapse.patsnap.com]

The Strategic Application of Ethyl 5-Methylnicotinate in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-methylnicotinate, a key nicotinic acid derivative, stands as a versatile scaffold in contemporary medicinal chemistry. This guide provides an in-depth technical exploration of its synthesis, physicochemical properties, and multifaceted applications in drug development. We delve into its crucial role as a synthetic intermediate, its burgeoning potential as a modulator of key biological pathways, including kinase signaling and vascular tone, and its emerging antimicrobial properties. This document serves as a comprehensive resource, integrating established protocols and mechanistic insights to empower researchers in leveraging the full potential of this valuable chemical entity.

Introduction: The Significance of the Nicotinic Acid Scaffold

The pyridine ring, a core component of the nicotinic acid family, is a privileged scaffold in drug discovery, appearing in a wide array of therapeutic agents.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it an attractive building block for designing molecules with specific biological activities. Ethyl 5-methylnicotinate, as a functionalized derivative, offers medicinal chemists a strategic entry point for molecular elaboration, enabling the exploration of diverse chemical spaces and the development of novel therapeutics. Its utility spans from being a critical intermediate in the synthesis of established drugs to a foundational element for the discovery of new bioactive compounds.[2]

Physicochemical Properties and Characterization of Ethyl 5-Methylnicotinate

A thorough understanding of the physicochemical properties of a lead compound is fundamental to its development. Ethyl 5-methylnicotinate is a liquid at room temperature with a boiling point of 246.3°C.[3] Key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 20826-02-2 | [3] |

| Molecular Formula | C₉H₁₁NO₂ | [3] |

| Molecular Weight | 165.19 g/mol | [3] |

| Boiling Point | 246.3°C | [3] |

| Physical Form | Liquid | [4] |

| Purity | 96% | [4] |

| Storage | Room temperature, dry | [3] |

2.1. Spectroscopic Characterization:

-

¹H NMR: The spectrum is expected to show signals corresponding to the ethyl group (a quartet and a triplet), a singlet for the methyl group on the pyridine ring, and distinct signals for the aromatic protons of the pyridine ring.

-

¹³C NMR: The carbon spectrum will display characteristic peaks for the carbonyl carbon of the ester, the carbons of the ethyl group, the methyl group, and the carbons of the pyridine ring.

Synthesis of Ethyl 5-Methylnicotinate

The synthesis of ethyl 5-methylnicotinate is typically achieved through the esterification of its precursor, 5-methylnicotinic acid. This acid is synthesized from 3,5-dimethylpyridine via oxidation.

3.1. Synthesis of 5-Methylnicotinic Acid

A common method for the synthesis of 5-methylnicotinic acid involves the oxidation of 3,5-dimethylpyridine (3,5-lutidine) using a strong oxidizing agent like potassium permanganate.[7] An alternative, more selective method employs hydrogen peroxide in concentrated sulfuric acid.[8]

3.2. Esterification to Ethyl 5-Methylnicotinate

The final step involves the esterification of 5-methylnicotinic acid with ethanol. This reaction is typically acid-catalyzed, with common catalysts being concentrated sulfuric acid or thionyl chloride.[3][9]

3.2.1. Detailed Laboratory Protocol for Esterification

This protocol is adapted from the synthesis of methyl nicotinate and is directly applicable for the synthesis of the ethyl ester.[3]

Materials:

-

5-methylnicotinic acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

10% Sodium bicarbonate solution

-

Chloroform (or other suitable organic solvent)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 5-methylnicotinic acid in an excess of absolute ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralize the reaction mixture by the slow addition of a 10% sodium bicarbonate solution until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the ethyl 5-methylnicotinate into an organic solvent like chloroform.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude ethyl 5-methylnicotinate.

-

The crude product can be further purified by column chromatography on silica gel.

3.3. Synthetic Workflow Diagram

Caption: Prostaglandin-mediated vasodilation by nicotinic acid derivatives.

4.3.2. Protocol for Assessing Cutaneous Vasodilation using Laser Doppler Flowmetry

Laser Doppler Flowmetry (LDF) is a non-invasive technique used to measure cutaneous blood flow and assess vasodilation.

-

Laser Doppler Flowmetry system with a probe

-

Topical formulation of the test compound (e.g., ethyl 5-methylnicotinate derivative in a suitable vehicle)

-

Control vehicle

-

Human volunteers

Procedure:

-

Acclimatize the subjects in a temperature-controlled room.

-

Select two adjacent sites on the forearm for application of the test compound and the control vehicle.

-

Record baseline cutaneous blood flow at both sites using the LDF probe.

-

Apply a standardized amount of the test formulation to one site and the control vehicle to the other.

-

Continuously monitor and record the cutaneous blood flow at both sites for a specified period (e.g., 60 minutes).

-

The change in blood flow over time at the test site compared to the control site indicates the vasodilatory effect of the compound.

-

Data can be expressed as cutaneous vascular conductance (CVC), calculated as LDF signal divided by mean arterial pressure.

4.4. Antimicrobial Properties

The pyridine nucleus is present in many compounds with antimicrobial activity. N[1]icotinic acid and its derivatives have been investigated for their potential as antibacterial and antifungal agents.

[13]4.4.1. Antimicrobial Activity of Nicotinamide Derivatives

| Compound | Microorganism | MIC₅₀ (mM) | Reference |

| NC 7 | S. aureus | 0.008 | |

| NC 3 | P. aeruginosa | 0.008 | |

| NC 3 | K. pneumoniae | 0.016 | |

| NC 3 | E. faecalis | < 0.0024 | |

| NC 3 | C. albicans | 0.0101 (mg/mL) |

4.4.2. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Test compound (e.g., ethyl 5-methylnicotinate derivative)

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform serial two-fold dilutions of the test compound in the broth medium.

-

Prepare a standardized inoculum of the microorganism (e.g., 5 x 10⁵ CFU/mL for bacteria).

-

Add the inoculum to each well of the microtiter plate. Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that shows no visible growth.

Conclusion

Ethyl 5-methylnicotinate is a valuable and versatile molecule in the field of drug discovery. Its straightforward synthesis and the reactivity of its functional groups make it an ideal starting point for the creation of diverse chemical libraries. The demonstrated and potential biological activities of its derivatives, including kinase inhibition, vasodilation, and antimicrobial effects, highlight the broad therapeutic potential of this chemical scaffold. This guide provides a foundational understanding and practical protocols to facilitate the exploration of ethyl 5-methylnicotinate and its analogs in the ongoing quest for novel and effective therapeutic agents.

References

-

MySkinRecipes. Ethyl 5-methylnicotinate. [Link]

-

El-Gamal, M. I., et al. (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Archiv der Pharmazie, 356(11), e2300250. [Link]

- Google Patents. (2012). Preparing method of 5-methylnicotinicacid.

-

Promega Connections. (2025). IC50, EC50 and Kd: What is the Difference and Why Do They matter? [Link]

-

McGarr, G. W., et al. (2023). Reliability of laser-Doppler flowmetry derived measurements of forearm and calf cutaneous vasodilation during gradual local heating in young adults. Microvascular Research, 145, 104470. [Link]

-

Thirumala, V. R., et al. (2015). synthesis and characterization of related substances of rupatadine fumarate: an antihistamine drug. World Journal of Pharmacy and Pharmaceutical Sciences, 4(9), 1336-1348. [Link]

-

Patsnap. (n.d.). Rupatadine patented technology retrieval search results. Eureka. [Link]

-

Promega Connections. (2025). IC50, EC50 and Kd: What is the Difference and Why Do They matter? [Link]

-

PubMed. (1984). Nicotine-induced skeletal muscle vasodilation is mediated by release of epinephrine from nerve terminals. [Link]

- Google Patents. (2016).

-

Iowa State University. (2016). Synthesis and Biological Assessment of Alkyl Pyridine Antimicrobials. ISU ReD. [Link]

-

National Institutes of Health. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. [Link]

-

PubMed. (2014). Myths and methodologies: Reliability of forearm cutaneous vasodilatation measured using laser-Doppler flowmetry during whole-body passive heating. [Link]

-

MySkinRecipes. (n.d.). Ethyl 5-methylnicotinate. [Link]

-

National Institutes of Health. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. [Link]

-

National Institutes of Health. (2019). Nicotine and Vascular Dysfunction. [Link]

-

Taylor & Francis. (n.d.). IC50 – Knowledge and References. [Link]

-

protocols.io. (2024). In vitro kinase assay. [Link]

-

Frontiers. (2019). Multiple Laser Doppler Flowmetry Probes Increase the Reproducibility of Skin Blood Flow Measurements. [Link]

-

National Institutes of Health. (2024). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. [Link]

-

Frontiers. (2023). Acetylcholine activates a regenerative vasodilator mechanism that is sensitive to nitric oxide production. [Link]

-

University of Helsinki. (2022). Synthesis of bis-thiohydantoin derivatives as an antiproliferative agents targeting EGFR inhibitory pathway. HELDA. [Link]

-

UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]

-

Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

- Google Patents. (1984).

-

PubMed. (1985). Inhibition by nicotine of the vasodilator effect of bradykinin: evidence for a prostacyclin-dependent mechanism. [Link]

-

ResearchGate. (n.d.). Summary of the IC50 (µ M) values of the tested derivatives against a panel of cancer cells. [Link]

-

Frontiers. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. [Link]

-

ResearchGate. (n.d.). synthesis and characterization of related substances of rupatadine fumarate: an antihistamine drug. [Link]

-

National Institutes of Health. (2017). Determination of antibacterial activity and minimum inhibitory concentration of larval extract of fly via resazurin-based turbidometric assay. [Link]

-

ResearchGate. (2009). (PDF) Synthesis and antimicrobial studies of new pyridine derivatives. [Link]

-

ResearchGate. (n.d.). 13C and 1H NMR study of N‐5′‐methylsalicylideneanilines. [Link]

- Google Patents. (2006).

-

Semantic Scholar. (n.d.). Reliability of laser-Doppler flowmetry derived measurements of forearm and calf cutaneous vasodilation during gradual local heating in young adults. [Link]

-

MDPI. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link]

-

European Patent Office. (2015). An improved process for the preparation of Rupatadine Fumarate. [Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

-

PubMed. (2024). Laser Doppler Fluximetry in Cutaneous Vasculature: Methods for Data Analyses. [Link]

-

University of California, Berkeley. (2011). Chem 117 Reference Spectra Spring 2011. [Link]

-

Quick Company. (n.d.). Process For The Synthesis Of Rupatadine. [Link]

Sources

- 1. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US10654806B2 - Menthyl nicotinate synthesis process - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]